molecular formula C18H16ClF4N3O B2876206 N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1024337-20-9

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2876206
CAS RN: 1024337-20-9
M. Wt: 401.79
InChI Key: LYFNJDDABOFMCX-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H16ClF4N3O and its molecular weight is 401.79. The purity is usually 95%.
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Scientific Research Applications

Application in Enantioselective Catalysis

One significant application of compounds related to N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide is in enantioselective catalysis. Specifically, l-Piperazine-2-carboxylic acid-derived N-formamides, which share a structural similarity, have been developed as highly enantioselective Lewis basic catalysts. These catalysts show high isolated yields and enantioselectivities for a broad range of substrates, highlighting their potential in asymmetric synthesis and pharmaceutical applications (Wang et al., 2006).

Advancements in Neuroimaging

Another area where similar compounds have been utilized is in the development of neuroimaging tools. For instance, a study involved the synthesis of a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The synthesized compound demonstrated specific uptake in mouse brain models of neuroinflammation, suggesting its potential as a radioligand for CSF1R imaging (Lee et al., 2022).

Role in Inhibiting Soluble Epoxide Hydrolase

Compounds structurally similar to N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide have been identified as inhibitors of soluble epoxide hydrolase. This enzyme is significant in various physiological processes, and its inhibition can have therapeutic implications. A study highlighted the discovery of such inhibitors, pointing towards their potential in investigating different disease models (Thalji et al., 2013).

properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF4N3O/c19-13-11-12(18(21,22)23)5-6-15(13)24-17(27)26-9-7-25(8-10-26)16-4-2-1-3-14(16)20/h1-6,11H,7-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNJDDABOFMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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